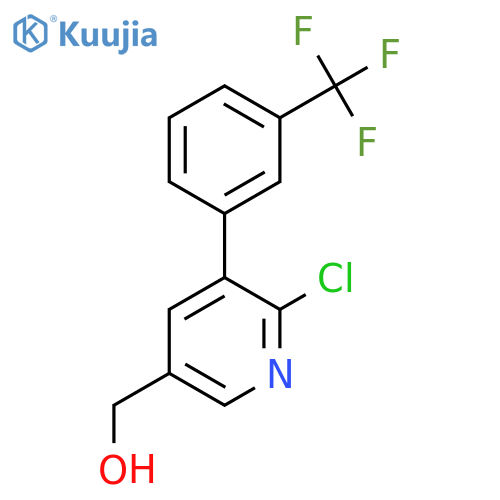Cas no 1261436-55-8 (2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol)

1261436-55-8 structure
商品名:2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol
CAS番号:1261436-55-8
MF:C13H9ClF3NO
メガワット:287.66487288475
CID:4983732
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol
-
- インチ: 1S/C13H9ClF3NO/c14-12-11(4-8(7-19)6-18-12)9-2-1-3-10(5-9)13(15,16)17/h1-6,19H,7H2
- InChIKey: TVQFLEAYFAXDDP-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CN=1)CO)C1C=CC=C(C(F)(F)F)C=1
計算された属性
- せいみつぶんしりょう: 287.032
- どういたいしつりょう: 287.032
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 33.1
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013008180-1g |
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol |
1261436-55-8 | 97% | 1g |
$1504.90 | 2023-09-03 | |
| Alichem | A013008180-250mg |
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol |
1261436-55-8 | 97% | 250mg |
$475.20 | 2023-09-03 | |
| Alichem | A013008180-500mg |
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol |
1261436-55-8 | 97% | 500mg |
$839.45 | 2023-09-03 |
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol 関連文献
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
1261436-55-8 (2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol) 関連製品
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
